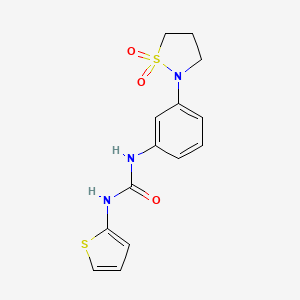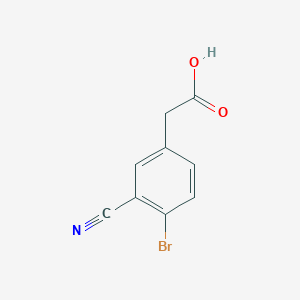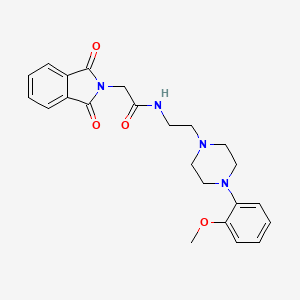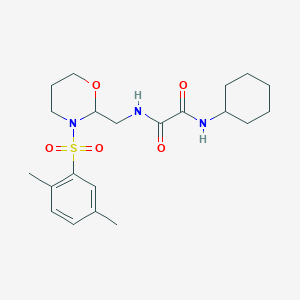
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiazolidinedione derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
Heterocyclic Compound Formation
Research has shown the ability of compounds similar to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea to participate in reactions that lead to the formation of various heterocyclic compounds. For instance, the interaction with bifunctional reagents containing nucleophilic sulfur can initiate a series of steps that culminate in ring closure to form heterocyclic compounds, including thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones. This process is characterized by the initial attack of a sulfur anion on an intermediate epoxide, followed by ring closure, yielding these compounds with significant yields. Such reactions underscore the utility of these compounds in the synthesis of heterocyclic structures that are prevalent in numerous chemical and pharmaceutical applications (Reeve & Coley, 1979).
Antiparkinsonian Activity
Another significant area of research involves the design and synthesis of derivatives of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea for potential antiparkinsonian activity. Studies have identified certain derivatives with considerable antiparkinsonian properties, evidenced by their effectiveness in alleviating haloperidol-induced catalepsy and oxidative stress in mice. This suggests a promising avenue for developing novel treatments for Parkinson's disease, with these compounds serving as potential leads for future drug design (Azam, Alkskas, & Ahmed, 2009).
Antibacterial Agents
The synthesis and evaluation of urea and thiourea derivatives of oxazolidinones, including compounds akin to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea, have highlighted their potential as antibacterial agents. These compounds have demonstrated inhibitory activity against various bacterial strains, including clinical isolates and quality control organisms. The study of structure-activity relationships and the development of a 3D-QSAR model have furthered understanding of the factors contributing to their antibacterial efficacy, paving the way for the development of new antibacterial agents (Aaramadaka, Guha, Prabhu, Kini, & Vijayan, 2007).
Propriétés
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-14(16-13-6-2-8-21-13)15-11-4-1-5-12(10-11)17-7-3-9-22(17,19)20/h1-2,4-6,8,10H,3,7,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUWOQDPJEFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)

![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)




![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)